![molecular formula C8H4BrF4NO2 B1383598 N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide CAS No. 1881291-06-0](/img/structure/B1383598.png)
N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide
Übersicht
Beschreibung
“(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is a chemical compound . Unfortunately, the specific description of “N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide” is not available in the sources I have access to.
Synthesis Analysis
The synthesis process for “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is not detailed in the available sources .Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is available , but the specific molecular structure of “N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide” is not provided in the sources I have access to.Chemical Reactions Analysis
The chemical reactions involving “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” are not detailed in the available sources .Physical And Chemical Properties Analysis
Some physical and chemical properties of “(5-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” are available , including its melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Synthesis
N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide and its derivatives have been explored for their potential as antibacterial agents. A study by Alharbi and Alshammari (2019) synthesized fluorine-substituted amino-1,2,4-triazines from aryl-amination of related compounds, showing significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Electrophilic Fluorinating Agent
The compound has been used as a precursor for electrophilic fluorinating agents. Banks et al. (1996) reported on a perfluoro-[N-(4-pyridyl)acetamide] that fluorinates various substrates under mild conditions. This study highlights the utility of related compounds in fluorination reactions (Banks et al., 1996).
Radiotracer Synthesis
In the field of radiopharmaceuticals, derivatives of N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide are utilized in synthesizing radiotracers for Positron Emission Tomography (PET). Kuhnast et al. (2004) developed a fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides, which assists in the design and development of oligonucleotide-based radiopharmaceuticals for PET (Kuhnast et al., 2004).
Herbicidal Applications
Wu et al. (2011) synthesized derivatives showing potential as herbicides. The study involved designing and testing compounds for herbicidal activities against dicotyledonous weeds, with some showing significant effectiveness at both pre-emergence and post-emergence stages (Wu et al., 2011).
Chiral Stationary Phases
Chankvetadze et al. (1997) explored the use of related compounds as chiral stationary phases for high-performance liquid chromatography (HPLC), demonstrating their capability in resolving chiral drugs and racemates (Chankvetadze et al., 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO2/c9-3-1-4(6(10)5(15)2-3)14-7(16)8(11,12)13/h1-2,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYNLSVXJBQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(F)(F)F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.